Tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H21F2NO3 and a molecular weight of 325.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a difluorobenzoyl group. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2,5-difluorobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Tert-butyl Group: The tert-butyl group is added through a nucleophilic substitution reaction using tert-butyl chloroformate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or difluorobenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique structural features.
Medicine:
Therapeutic Agents: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets . The difluorobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability, allowing the compound to bind effectively to its targets. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the fluorine atoms in the difluorobenzoyl group can significantly affect the compound’s reactivity and binding affinity.
- Unique Features: Tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate is unique due to the specific positioning of the fluorine atoms, which enhances its interaction with certain biological targets.
Properties
IUPAC Name |
tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVTZXQVFRBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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